molecular formula C26H27N3O3S2 B15008659 N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

Cat. No.: B15008659
M. Wt: 493.6 g/mol
InChI Key: VBQATPVPZCAUCQ-DQRAZIAOSA-N
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Description

N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a complex organic compound with a unique structure that combines elements of indole, thiazolidine, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole and thiazolidine rings, followed by their coupling to form the final compound.

    Formation of Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiourea derivative with a haloketone.

    Coupling Reaction: The final step involves coupling the indole and thiazolidine rings through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell cycle progression . This inhibition can lead to cell cycle arrest, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is unique due to its combination of indole, thiazolidine, and benzamide moieties, which contribute to its specific binding properties and potential therapeutic applications.

Biological Activity

N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antitumor, and enzyme inhibitory properties based on recent research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

C24H30N2O4S2\text{C}_{24}\text{H}_{30}\text{N}_{2}\text{O}_{4}\text{S}_{2}

Biological Activity Overview

The biological activity of this compound has been studied extensively, particularly in the context of antimicrobial and antitumor effects. Below are key findings from recent studies:

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones, including this compound, exhibit potent antimicrobial properties against a variety of pathogens.

Key Findings:

  • Compounds similar to this compound have shown effectiveness against Staphylococcus aureus , Pseudomonas aeruginosa , and Escherichia coli .
  • The Minimum Inhibitory Concentration (MIC) for some derivatives was reported as low as 0.56 μM, indicating strong antibacterial activity .
CompoundMIC (μM)MBC (μM)Target Bacteria
5b0.562.08Bacillus cereus
4h1.993.98Staphylococcus aureus
5g0.564.17Listeria monocytogenes

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies suggest that thiazolidinone derivatives can inhibit tumor cell proliferation.

Research Insights:

  • Certain derivatives were found to induce apoptosis in cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways .

Enzyme Inhibition

This compound has been identified as a selective inhibitor of several enzymes.

Notable Enzymes:

  • UDP-MurNAc/L-Ala ligase - involved in bacterial cell wall synthesis.
  • Aldose reductase - linked to diabetic complications.
  • PI3Kα and GSK-3β - important in cancer and neurodegenerative diseases .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

  • Antimicrobial Assay : A study involving the testing of multiple thiazolidinone derivatives against MRSA showed that certain compounds had superior activity compared to traditional antibiotics like ampicillin .
  • Antitumor Study : In vitro studies revealed that specific derivatives could significantly reduce cell viability in cancer cell lines by inducing apoptosis .

Properties

Molecular Formula

C26H27N3O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

N-[(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C26H27N3O3S2/c1-3-4-5-6-11-16-28-20-15-10-9-14-19(20)21(24(28)31)22-25(32)29(26(33)34-22)27-23(30)18-13-8-7-12-17(18)2/h7-10,12-15H,3-6,11,16H2,1-2H3,(H,27,30)/b22-21-

InChI Key

VBQATPVPZCAUCQ-DQRAZIAOSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4C)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4C)C1=O

Origin of Product

United States

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